molecular formula C22H24O6 B601075 Decitabine Impurity 6 CAS No. 78185-66-7

Decitabine Impurity 6

Numéro de catalogue: B601075
Numéro CAS: 78185-66-7
Poids moléculaire: 384.43
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Analyse Des Réactions Chimiques

Types of Reactions: Decitabine Impurity 6 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can also occur, although they are less common compared to oxidation.

    Substitution: Substitution reactions involving nucleophiles can lead to the formation of different derivatives of this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like ammonia or primary amines are often employed.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .

Applications De Recherche Scientifique

Scientific Research Applications

  • Toxicology Studies
    • A Good Laboratory Practice (GLP) repeat-dose toxicology study conducted on CD-1 mice assessed the toxicity profile of Decitabine for Injection compared to Dacogen, a marketed formulation. The study found that both formulations had similar toxicity profiles, with notable effects on target organs such as the testis and epididymis. Impurities, including Decitabine Impurity 6, were monitored throughout the study and were found to increase over time, indicating potential safety concerns if present above specified limits .
  • Clinical Trials
    • Clinical studies have evaluated the safety and efficacy of decitabine in patients with various hematological malignancies. In a retrospective analysis involving patients with acute myeloid leukemia, it was noted that those with renal dysfunction exhibited higher rates of significant toxicities when treated with decitabine. This highlights the importance of monitoring impurity levels, including this compound, to mitigate adverse effects in vulnerable populations .
  • Pharmacological Insights
    • Research has shown that decitabine functions as an epigenetic modifier by inhibiting DNA methylation. Studies have indicated that while decitabine reduces global levels of 5-methylcytosine in DNA, it paradoxically increases levels of other derivatives such as 5-hydroxymethylcytosine. Understanding these mechanisms is crucial for developing strategies to enhance therapeutic efficacy while minimizing toxicity associated with impurities like this compound .

Case Studies

  • Case Study: Efficacy in Myelodysplastic Syndromes
    • A study involving patients with refractory anemia demonstrated that treatment with decitabine led to an overall response rate of approximately 67.9%. The study noted that initial responses were typically observed within two cycles of treatment. Monitoring for impurities was essential as they could influence patient outcomes and response rates .
  • Combination Therapy Insights
    • In a clinical trial assessing the combination of decitabine with idarubicin and cytarabine for treating refractory acute myeloid leukemia, researchers reported a complete remission rate of 47.6%. The study underscored the need for careful monitoring of drug formulations to ensure that impurities do not compromise treatment effectiveness or patient safety .

Comparaison Avec Des Composés Similaires

Uniqueness of Decitabine Impurity 6: this compound is unique due to its specific formation pathway and its role as a degradation product of decitabine. Its presence can indicate the stability and quality of decitabine formulations, making it an important compound for analytical and quality control purposes .

Activité Biologique

Decitabine Impurity 6, a degradation product of the chemotherapeutic agent decitabine, has garnered attention in scientific research due to its potential biological activity and implications in therapeutic applications. Understanding its biological effects is crucial for ensuring the safety and efficacy of decitabine formulations, particularly in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).

Target Interaction
Decitabine, chemically known as 5-aza-2'-deoxycytidine, primarily exerts its effects by inhibiting DNA methyltransferases (DNMTs), leading to global DNA hypomethylation. This process alters gene expression patterns, which is pivotal for reactivating silenced tumor suppressor genes and inducing differentiation in cancer cells . While the specific mechanism of this compound is less well-defined, it is hypothesized to interact similarly with DNMTs, contributing to hypomethylation and subsequent biological effects.

Pharmacokinetics
Decitabine has a short plasma half-life of approximately 20 minutes due to rapid metabolism by cytidine deaminase in the liver. Consequently, understanding the pharmacokinetics of its impurities, including this compound, is vital for assessing their potential impact on therapeutic outcomes .

Biological Activity

Research indicates that this compound may influence several biological pathways:

  • DNA Methylation : Similar to decitabine, this impurity may induce changes in DNA methylation patterns, potentially affecting gene expression and cellular differentiation.
  • Cellular Toxicity : Studies have shown that impurities can modulate the toxicity profile of therapeutic agents. For instance, a GLP repeat-dose toxicology study demonstrated that impurities present in decitabine formulations could lead to increased toxicity in certain tissues .

Case Studies and Research Findings

  • Toxicology Studies
    A study conducted on CD-1 mice assessed the toxicity profiles of decitabine formulations containing various impurities, including this compound. The study found comparable toxicity between different formulations, with specific organ systems being affected by higher impurity levels .
  • Clinical Implications
    In clinical settings, decitabine has shown variable responses among patients with MDS and AML. The presence of impurities like this compound may influence these outcomes by altering drug metabolism and efficacy. For example, a multicenter study reported an overall response rate of 32% among patients treated with decitabine, suggesting that formulation quality—including impurity profiles—could impact therapeutic success .
  • Analytical Chemistry Applications
    This compound serves as a reference standard in analytical chemistry for assessing the stability and degradation pathways of decitabine. Its characterization helps ensure the quality control of pharmaceutical formulations .

Data Table: Summary of Key Findings on this compound

Study Type Findings
Toxicology StudyComparable toxicity profiles observed; specific organ systems affected by impurities .
Clinical Response RatesOverall response rate of 32% in MDS patients; implications for impurity effects on efficacy .
Analytical ChemistryUsed as a reference standard for stability studies; aids in quality control processes .

Propriétés

Numéro CAS

78185-66-7

Formule moléculaire

C22H24O6

Poids moléculaire

384.43

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

alpha-D-Erythro-Pentopyranoside-Methyl-2-Deoxy-bis(4-methylbenzoate)

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.